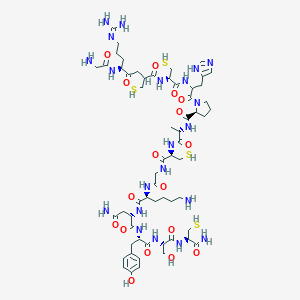
Conotoxin M I (reduced)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Conotoxin M I is a peptide neurotoxin derived from the venom of marine cone snails, specifically from the genus Conus. These snails use their venom to immobilize prey, which includes fish, worms, and other snails. Conotoxin M I belongs to the M-superfamily of conotoxins, characterized by their disulfide-rich structure and specific cysteine arrangement (CC–C–C–CC) . These peptides have garnered significant interest due to their potent biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The chemical synthesis of conotoxins, including Conotoxin M I, involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is followed by oxidative folding to form the correct disulfide bonds . The choice of oxidative folding conditions is crucial to ensure the correct disulfide bond formation and high yield of the native isomer.
Industrial Production Methods: Industrial production of conotoxins is still in its nascent stages due to the complexity of their synthesis. advancements in peptide synthesis technologies and recombinant DNA techniques hold promise for large-scale production. Recombinant expression systems in bacteria or yeast can be employed to produce conotoxins, followed by purification and folding to achieve the desired bioactive form .
Analyse Des Réactions Chimiques
Types of Reactions: Conotoxin M I undergoes various chemical reactions, including oxidation, reduction, and substitution. The formation of disulfide bonds through oxidative folding is a critical step in its synthesis . Reduction reactions can break these disulfide bonds, leading to the formation of linear peptides.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as iodine or air oxidation in the presence of a buffer.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to break disulfide bonds.
Substitution: Amino acid substitutions can be introduced during peptide synthesis to study structure-activity relationships.
Major Products: The major products of these reactions include the correctly folded bioactive conotoxin and its various disulfide isomers. Incorrectly folded isomers can be separated and discarded during purification .
Applications De Recherche Scientifique
Conotoxin M I has a wide range of scientific research applications:
Chemistry: Used as a molecular probe to study ion channels and receptor functions.
Biology: Helps in understanding the physiological roles of ion channels and neurotransmitter receptors.
Medicine: Potential therapeutic applications in pain management, epilepsy, and other neurological disorders.
Mécanisme D'action
Conotoxin M I exerts its effects by targeting specific ion channels and receptors in the nervous system. It binds to nicotinic acetylcholine receptors (nAChRs), blocking the transmission of nerve signals . This blockade results in the immobilization of prey and provides insights into the functioning of these receptors. The binding involves interactions with specific amino acid residues in the receptor, stabilizing it in a closed conformation .
Comparaison Avec Des Composés Similaires
Conotoxin M I is unique among conotoxins due to its specific cysteine arrangement and target specificity. Similar compounds include:
Alpha-conotoxins: Target nicotinic acetylcholine receptors but have different cysteine arrangements.
Delta-conotoxins: Affect voltage-gated sodium channels.
Mu-conotoxins: Block voltage-gated sodium channels in muscle tissue.
Each class of conotoxins has distinct structural features and biological targets, making them valuable tools for studying various physiological processes and potential therapeutic agents .
Propriétés
Numéro CAS |
83481-45-2 |
|---|---|
Formule moléculaire |
C59H93N21O17S4 |
Poids moléculaire |
1496.8 g/mol |
Nom IUPAC |
2-[[6-amino-2-[[2-[[2-[2-[[1-[2-[[2-[[5-[(2-aminoacetyl)amino]-8-(diaminomethylideneamino)-4-oxo-2-(sulfanylmethyl)octanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]-N-[1-[[1-[(1-amino-1-oxo-3-sulfanylpropan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C59H93N21O17S4/c1-29(70-57(96)43-8-5-15-80(43)58(97)38(18-32-21-66-28-69-32)75-56(95)42(27-101)79-50(89)31(24-98)17-44(83)34(71-46(85)20-61)7-4-14-67-59(64)65)49(88)78-41(26-100)51(90)68-22-47(86)72-35(6-2-3-13-60)52(91)74-37(19-45(62)84)54(93)73-36(16-30-9-11-33(82)12-10-30)53(92)76-39(23-81)55(94)77-40(25-99)48(63)87/h9-12,21,28-29,31,34-43,81-82,98-101H,2-8,13-20,22-27,60-61H2,1H3,(H2,62,84)(H2,63,87)(H,66,69)(H,68,90)(H,70,96)(H,71,85)(H,72,86)(H,73,93)(H,74,91)(H,75,95)(H,76,92)(H,77,94)(H,78,88)(H,79,89)(H4,64,65,67) |
Clé InChI |
YXBQTKPMFURSAT-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(CS)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC(=O)C(CCCN=C(N)N)NC(=O)CN)CS |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)[C@H](CS)NC(=O)C(CC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)CS |
SMILES canonique |
CC(C(=O)NC(CS)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CS)NC(=O)C(CC(=O)C(CCCN=C(N)N)NC(=O)CN)CS |
Apparence |
White lyophilized solidPurity rate: > 97 %AA sequence: Gly-Arg-Cys3-Cys4-His-Pro-Ala-Cys8-Gly-Lys-Asn-Tyr-Ser-Cys14-NH2Disulfide bonds: Cys3-Cys8 and Cys4-Cys14Length (aa): 14 |
Synonymes |
alpha-conotoxin MI conotoxin M I conotoxin M-1 conotoxin M1 conotoxin MI CTx MI |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















